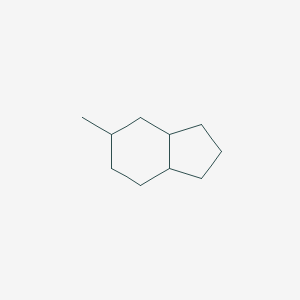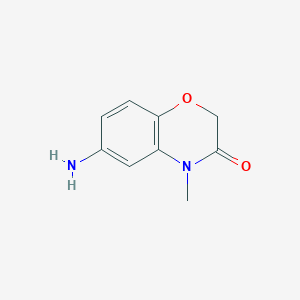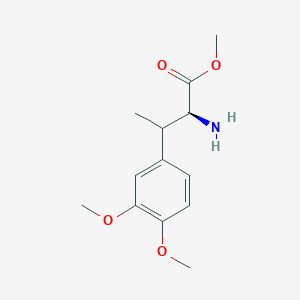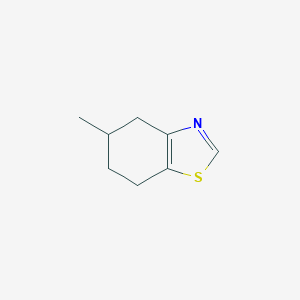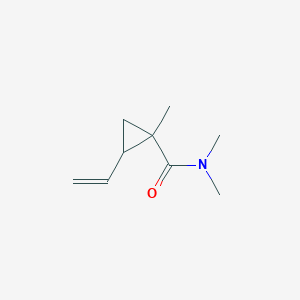
Cyclopropanecarboxamide, 2-ethenyl-N,N,1-trimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, 2-ethenyl-N,N,1-trimethyl-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as TMC-1 and is widely used in the synthesis of various organic compounds. TMC-1 is a versatile compound that has a wide range of applications in the field of chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of TMC-1 is not fully understood. However, it is believed that TMC-1 acts as a nucleophile and reacts with various electrophilic compounds to form new compounds. TMC-1 is also known to form stable complexes with various metal ions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of TMC-1 are not well documented. However, studies have shown that TMC-1 has low toxicity and does not cause any significant adverse effects in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMC-1 has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. TMC-1 is also relatively inexpensive and readily available. However, the limitations of TMC-1 include its low solubility in water and limited reactivity with certain compounds.
Direcciones Futuras
There are several future directions for the use of TMC-1 in scientific research. One potential application is in the development of new drugs and agrochemicals. TMC-1 can also be used as a catalyst in various chemical reactions. Further research is needed to fully understand the mechanism of action of TMC-1 and to explore its potential applications in scientific research.
Conclusion:
In conclusion, TMC-1 is a versatile compound that has a wide range of applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TMC-1 has the potential to be used in the development of new drugs and agrochemicals, as well as a catalyst in various chemical reactions. Further research is needed to fully explore the potential of TMC-1 in scientific research.
Métodos De Síntesis
The synthesis of TMC-1 is a complex process that involves several steps. The most commonly used method for the synthesis of TMC-1 is the reaction between cyclopropanecarboxylic acid and N,N,1-trimethyl-2-propen-1-amine. The reaction takes place in the presence of a catalyst and results in the formation of TMC-1.
Aplicaciones Científicas De Investigación
TMC-1 has been extensively studied for its various applications in scientific research. It is widely used in the synthesis of various organic compounds such as drugs, agrochemicals, and polymers. TMC-1 is also used in the preparation of chiral compounds and as a catalyst in various chemical reactions.
Propiedades
Número CAS |
110890-16-9 |
|---|---|
Nombre del producto |
Cyclopropanecarboxamide, 2-ethenyl-N,N,1-trimethyl-(9CI) |
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
2-ethenyl-N,N,1-trimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-5-7-6-9(7,2)8(11)10(3)4/h5,7H,1,6H2,2-4H3 |
Clave InChI |
CUOASPKKRPFYIN-UHFFFAOYSA-N |
SMILES |
CC1(CC1C=C)C(=O)N(C)C |
SMILES canónico |
CC1(CC1C=C)C(=O)N(C)C |
Sinónimos |
Cyclopropanecarboxamide, 2-ethenyl-N,N,1-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



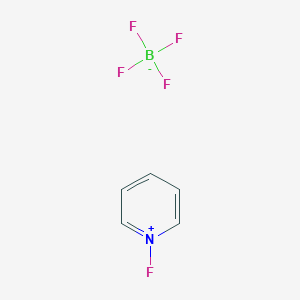
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)
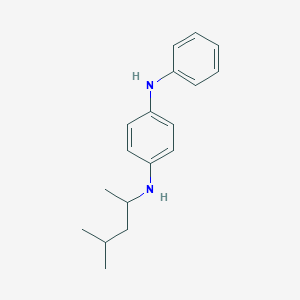
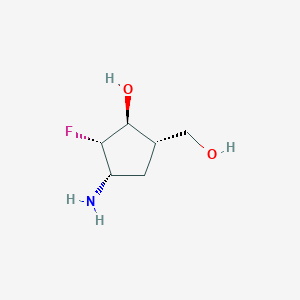
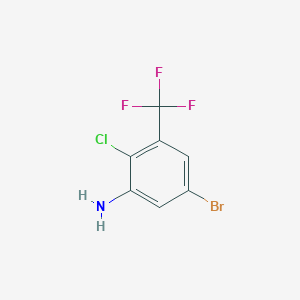
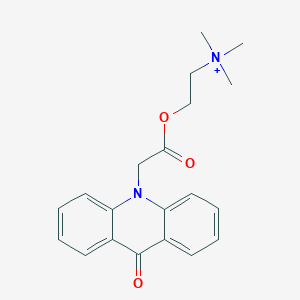
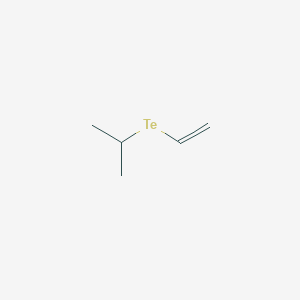
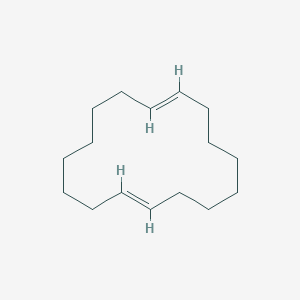
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
